4-(1-hydrazinylethyl)benzoic acid hydrochloride
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Overview
Description
4-(1-hydrazinylethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . This compound is characterized by the presence of a hydrazinylethyl group attached to a benzoic acid moiety, with the addition of a hydrochloride group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(1-hydrazinylethyl)benzoic acid hydrochloride typically involves the reaction of 4-(1-Hydrazinylethyl)benzoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
4-(1-hydrazinylethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinylethyl group into different functional groups.
Scientific Research Applications
4-(1-hydrazinylethyl)benzoic acid hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-(1-hydrazinylethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar compounds to 4-(1-hydrazinylethyl)benzoic acid hydrochloride include:
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities but differ in their functional groups.
Properties
IUPAC Name |
4-(1-hydrazinylethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(11-10)7-2-4-8(5-3-7)9(12)13;/h2-6,11H,10H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOABKQJOZNDZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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